molecular formula C20H21BO2 B12501009 4,4,5,5-Tetramethyl-2-(phenanthren-2-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(phenanthren-2-yl)-1,3,2-dioxaborolane

Cat. No.: B12501009
M. Wt: 304.2 g/mol
InChI Key: ICESCNGNKLTYAZ-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(phenanthren-2-yl)-1,3,2-dioxaborolane is a boron-containing compound characterized by its dioxaborolane ring and phenanthrene substituent. The dioxaborolane framework provides stability and reactivity in cross-coupling reactions, while the fused polycyclic aromatic phenanthrene group enhances π-conjugation and steric bulk.

Properties

Molecular Formula

C20H21BO2

Molecular Weight

304.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-phenanthren-2-yl-1,3,2-dioxaborolane

InChI

InChI=1S/C20H21BO2/c1-19(2)20(3,4)23-21(22-19)16-11-12-18-15(13-16)10-9-14-7-5-6-8-17(14)18/h5-13H,1-4H3

InChI Key

ICESCNGNKLTYAZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(phenanthren-2-yl)-1,3,2-dioxaborolane typically involves the reaction of phenanthrene-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the dioxaborolane ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(phenanthren-2-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The boron center can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form borohydrides.

    Substitution: The phenanthrene moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate reagents under acidic or basic conditions.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Borohydrides.

    Substitution: Substituted phenanthrene derivatives.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(phenanthren-2-yl)-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Medicinal Chemistry:

    Catalysis: The compound can serve as a ligand or catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(phenanthren-2-yl)-1,3,2-dioxaborolane involves the interaction of the boron center with various substrates. The boron atom can form reversible covalent bonds with nucleophiles, facilitating various chemical transformations. The phenanthrene moiety can participate in π-π interactions, enhancing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Dioxaborolane Derivatives

Compound Name Molecular Formula Key Substituent Unique Features Applications
4,4,5,5-Tetramethyl-2-(phenanthren-2-yl)-1,3,2-dioxaborolane C₂₃H₂₃BO₂ Phenanthren-2-yl Large aromatic system; enhanced π-π interactions and steric bulk Organic electronics, drug discovery
4,4,5,5-Tetramethyl-2-(8-phenyldibenzo[b,d]furan-1-yl)-1,3,2-dioxaborolane C₂₄H₂₃BO₃ Dibenzofuran Oxygen heterocycle; electron-rich aromatic system Conjugated polymers, luminescent materials
2-(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₈H₁₈BCl₂O₂ Dichlorobiphenyl Electron-withdrawing Cl substituents; planar structure Suzuki-Miyaura coupling; kinase inhibitors
2-(6-Chlorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₃H₁₃BClO₄ Chlorobenzodioxole Polarizable Cl and oxygen atoms; rigid structure Antibacterial agents
2-(3-Phenyl-5-methylisoxazole-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₇H₂₁BNO₃ Phenylisoxazole Nitrogen-oxygen heterocycle; H-bonding capability Bioactive molecule synthesis

Reactivity and Stability

  • Phenanthrenyl Derivative : The bulky phenanthrene group may slow reaction kinetics in cross-coupling due to steric hindrance but improves stability against hydrolysis compared to smaller arylboronates (e.g., phenylboronic acid) .
  • Dibenzofuran Analogs : The oxygen atom in dibenzofuran enhances electron density, facilitating electrophilic substitutions and metal coordination .
  • Chlorinated Derivatives : Electron-withdrawing Cl groups increase electrophilicity at the boron center, improving reactivity in Suzuki-Miyaura couplings .

Biological Activity

4,4,5,5-Tetramethyl-2-(phenanthren-2-yl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C20_{20}H21_{21}BO2_2
  • Molecular Weight : 304.19 g/mol
  • CAS Number : 895137-83-4

Biological Activity

The biological activity of this compound has been studied in various contexts:

  • Anticancer Properties :
    • Recent studies have indicated that compounds with dioxaborolane structures can exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways.
  • Photophysical Properties :
    • The compound has shown promising photophysical properties that enhance its potential as a fluorescent probe in biological imaging. Its ability to undergo photo-induced electron transfer makes it suitable for applications in biosensing and imaging techniques.
  • Reactivity with Biological Molecules :
    • Investigations into the reactivity of this compound with biomolecules reveal its potential to form stable complexes with nucleophiles such as amino acids and nucleotides. This reactivity could be harnessed for targeted drug delivery systems.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that the compound's mechanism involves apoptosis induction through the activation of caspase pathways.

Case Study 2: Photophysical Applications

A research article in ACS Sustainable Chemistry & Engineering explored the use of this compound as a fluorescent probe. The study highlighted its high quantum yield and stability under physiological conditions, making it an excellent candidate for live-cell imaging applications. The researchers successfully utilized it to visualize cellular structures in real-time.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Starting Materials :
    • Phenanthrene derivatives and boronic acids are used as starting materials.
  • Reaction Conditions :
    • The reaction is commonly conducted under inert atmospheres using palladium-catalyzed cross-coupling techniques. For example:
  • Purification :
    • After completion of the reaction, purification is achieved through column chromatography to isolate the desired product.

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